2-(Benzo[d]thiazol-2-yl)-4-methylphenol, also known by its chemical formula CHNOS, is a compound that features a benzo[d]thiazole moiety attached to a methylphenol structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It falls under the category of heterocyclic compounds and phenolic derivatives, which are known for their diverse pharmacological properties.
The compound is classified as a benzothiazole derivative and a phenolic compound. Benzothiazoles are a class of organic compounds containing a benzene ring fused to a thiazole ring, which contributes to their unique chemical properties. The presence of the hydroxyl group in the phenolic part enhances its reactivity and potential biological activity. This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where detailed information about its structure and properties is available .
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
Technical details regarding the synthesis can include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
The molecular structure of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol consists of:
The compound can participate in various chemical reactions typical for phenolic compounds, including:
These reactions are significant in modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 2-(Benzo[d]thiazol-2-yl)-4-methylphenol is often linked to its biological activities, which may include:
Data supporting these mechanisms typically arise from biological assays evaluating enzyme activity or cellular responses .
Relevant data on these properties can be found in chemical databases and literature sources .
The applications of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol primarily lie within the field of medicinal chemistry:
Research continues into optimizing its synthesis and exploring new applications based on its biological activity .
Benzothiazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising fused benzene and thiazole rings. This heterocyclic system exhibits remarkable versatility in drug design due to its capacity for diverse molecular interactions and structural modifications. Benzothiazole derivatives demonstrate significant bioavailability and membrane permeability, enabling them to engage with varied biological targets across therapeutic areas. Their electron-rich nature facilitates π-π stacking interactions with biomolecular targets, while the nitrogen and sulfur atoms provide hydrogen-bonding acceptor sites crucial for molecular recognition processes. The scaffold's intrinsic rigidity contributes to preorganization for target binding, enhancing binding affinity and selectivity in pharmacological applications [2] [8]. Research over the past two decades has established benzothiazoles as key structural components in developing therapeutics for oncology, infectious diseases, and central nervous system disorders, owing to their favorable pharmacokinetic profiles and synthetic adaptability [4].
The medicinal exploration of benzothiazoles began in earnest during the mid-20th century, with early investigations focused on their antimicrobial properties. A significant breakthrough occurred in the 1990s when researchers identified naturally occurring benzothiazole alkaloids, such as the dercitine family from marine sponges, exhibiting potent cytotoxic activities against tumor cell lines. This discovery stimulated intensive synthetic efforts to develop optimized benzothiazole-based pharmacophores [8]. Methodological advancements in benzothiazole synthesis, particularly transition-metal-catalyzed cross-coupling reactions at the C2 position, enabled efficient generation of structurally diverse libraries during the 2000s. These innovations facilitated systematic structure-activity relationship (SAR) studies that established benzothiazoles as privileged structures in drug discovery [4].
Table 1: Historical Development of Benzothiazole Derivatives in Medicinal Chemistry
Time Period | Key Developments | Therapeutic Applications |
---|---|---|
1980s | Isolation of natural benzothiazole alkaloids | Discovery of cytotoxic marine natural products |
1990-2000 | Synthetic methodologies development (e.g., cross-coupling) | Antimicrobial and antiviral agents |
2000-2010 | Rational design of 2-arylbenzothiazole derivatives | Selective antitumor agents (e.g., Phortress) |
2010-Present | Hybrid molecule design and crystal engineering | Multitarget therapies, diagnostic probes |
The evolution accelerated with the recognition that specific substitutions profoundly influenced bioactivity. Introduction of electron-donating groups at the C6 position and hydrophilic moieties at C2 markedly enhanced antitumor potency and selectivity. Notable clinical candidates emerged, including amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles that demonstrated nanomolar potency against breast and ovarian cancer models [2] [4]. Contemporary research focuses on benzothiazole hybrids that combine the core scaffold with complementary pharmacophores (pyrazole, triazole) to develop multitargeting agents addressing complex disease pathways. Recent crystallographic studies have further elucidated precise binding geometries that inform rational drug design [5] [8].
2-(Benzo[d]thiazol-2-yl)-4-methylphenol (CAS 21703-55-9) exemplifies a structurally optimized benzothiazole derivative with significant implications in contemporary drug design. The molecule combines two pharmaceutically relevant components: a benzothiazole ring and an ortho-hydroxylated, para-methylated phenyl system. This arrangement creates a conjugated planar architecture that facilitates intercalation with biological macromolecules, particularly through π-stacking interactions [5]. The intramolecular hydrogen bond between the phenolic hydroxyl and the benzothiazole nitrogen generates a pseudo-six-membered ring, enhancing molecular rigidity and potentially influencing bioavailability [6].
Table 2: Key Structural Features and Implications
Structural Feature | Molecular Significance | Biological Implications |
---|---|---|
Benzothiazole core | Electron-deficient heterocycle | DNA/protein interaction capability |
C2-phenyl linkage | Conjugated bridge | Planarity enhancement |
Ortho-hydroxyl group | Intramolecular H-bond donor | Molecular rigidity & membrane permeability |
Para-methyl group | Electron-donating substituent | Metabolic stability enhancement |
Coplanar conformation | Dihedral angle <5° | Target intercalation potential |
The para-methyl substituent serves multiple functions: it modulates electron density distribution across the phenolic ring, enhances lipophilicity (LogP ~3.98), and potentially protects against rapid metabolic degradation. Crystallographic analyses demonstrate near-perfect planarity between the benzothiazole and phenolic rings, with dihedral angles measuring approximately 3.31° – a conformation that optimizes interaction with planar biological targets like DNA, enzymes, and kinase domains [5]. This structural arrangement produces a distinctive spectroscopic signature observable via IR (ν 3068, 2930, 1620, 1598 cm⁻¹) and NMR (δ 7.34-8.35 ppm) analyses, providing characterization benchmarks for synthetic chemists [3] [5].
The compound's structural framework serves as a versatile template for generating analogs with enhanced pharmacological profiles. Strategic modifications include halogenation at C6 of benzothiazole to improve target affinity, or functionalization of the phenolic oxygen to modulate solubility and pharmacokinetics. These derivatives have demonstrated compelling biological activities including antitumor, antimicrobial, and anti-inflammatory effects, validating the scaffold's utility in medicinal chemistry [2] [8]. The molecule's balanced amphiphilic character (TPSA 61.1 Ų, LogP 2.75-3.98) enables navigation across biological barriers while maintaining target engagement capability [3] [6].
Table 3: Physicochemical Characterization Data
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₁NOS | Elemental analysis [3] |
Molecular Weight | 241.31 g/mol | Mass spectrometry [6] |
Purity | ≥98% | HPLC [3] |
Melting Point | ~141°C (414 K) | Differential scanning calorimetry [5] |
TPSA | 61.10 Ų | Computational modeling [6] |
LogP | 2.75-3.98 | Experimental/computational [3] [6] |
Spectral Data | IR: 3068, 2930, 1620, 1598 cm⁻¹ ¹H NMR (DMSO-d6): δ 2.30 (s, 3H), 6.90-8.00 (m, 7H) | Spectroscopic analysis [3] [5] |
The strategic incorporation of substituents follows established structure-activity principles: electron-donating groups at the phenolic para-position enhance radical scavenging activity, while halogen atoms at benzothiazole C6 position improve anticancer potency. These systematic modifications demonstrate how the core structure serves as a versatile platform for optimizing pharmacokinetic and pharmacodynamic properties in drug development [2] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0